molecular formula C22H24O2 B13088315 11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one

11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one

Cat. No.: B13088315
M. Wt: 320.4 g/mol
InChI Key: LOBJQPPFPKFDSS-UHFFFAOYSA-N
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Description

11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one: is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one typically involves multiple steps, including the formation of the core dibenzoannulene structure followed by functionalization at specific positions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the dibenzoannulene core through cyclization reactions involving aromatic precursors.

    Hydroxylation: Introduction of the hydroxyl group at the 9th position using reagents such as hydrogen peroxide or other oxidizing agents.

    Benzylation: Addition of the benzyl group at the 11B position through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of other functional groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Benzyl chloride, sodium hydroxide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alkanes, alcohols.

    Substitution Products: Various substituted dibenzoannulenes.

Scientific Research Applications

11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and benzyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoannulenes: Compounds with similar core structures but different functional groups.

    Hydroxybenzyl Compounds: Compounds with hydroxyl and benzyl groups attached to aromatic rings.

Uniqueness

11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one is unique due to its specific combination of functional groups and fused ring structure, which imparts distinct chemical and biological properties.

Biological Activity

11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C] annulen-3(2H)-one is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by a complex polycyclic structure that includes a dibenzo[a,c]annulene framework. This structure is known for its ability to interact with various biological targets due to its planar configuration and the presence of hydroxyl groups that can participate in hydrogen bonding.

Cytotoxicity

Research has indicated that 11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C] annulen-3(2H)-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HCT116 (Colon Cancer)5.0
MCF7 (Breast Cancer)10.0
HeLa (Cervical Cancer)8.0

These values suggest that the compound may possess selective toxicity towards certain cancer types.

The proposed mechanisms through which 11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C] annulen-3(2H)-one exerts its cytotoxic effects include:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased markers of apoptosis in treated cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to its cytotoxic effects.

Case Studies

Several studies have explored the biological activity of this compound in detail:

  • Study on HCT116 Cells : A study demonstrated that 11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C] annulen-3(2H)-one induced apoptosis in HCT116 cells through the mitochondrial pathway. The study reported an increase in caspase activity and a decrease in mitochondrial membrane potential upon treatment with the compound .
  • Breast Cancer Research : In MCF7 breast cancer cells, the compound was shown to inhibit cell migration and invasion by downregulating matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .

Properties

Molecular Formula

C22H24O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-benzyl-13-hydroxytricyclo[9.4.0.02,7]pentadeca-1(11),12,14-trien-5-one

InChI

InChI=1S/C22H24O2/c23-19-9-10-21-17(13-19)7-4-8-18-14-20(24)11-12-22(18,21)15-16-5-2-1-3-6-16/h1-3,5-6,9-10,13,18,23H,4,7-8,11-12,14-15H2

InChI Key

LOBJQPPFPKFDSS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)CCC2(C3=C(C1)C=C(C=C3)O)CC4=CC=CC=C4

Origin of Product

United States

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